(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Vue d'ensemble

Description

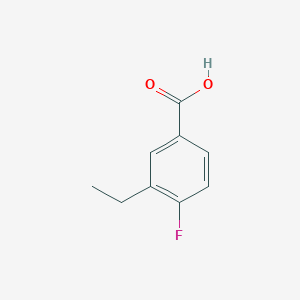

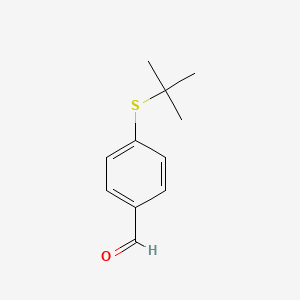

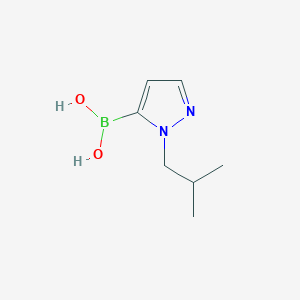

“®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate” is a pyrrolidine-based compound with a molecular weight of 247.29 g/mol . It is a chiral molecule that has two enantiomers, namely ®- and (S)-. This compound is used in several areas, including drug development, material sciences, and agricultural sciences.

Molecular Structure Analysis

The molecular formula of “®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate” is C14H17NO3 . The InChI code is 1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate” include a molecular weight of 247.29 g/mol . The exact mass is 247.12100 . The LogP value is 1.70700 , indicating its lipophilicity. Unfortunately, information on its boiling point, melting point, and density was not available in the search results.Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate”, also known as “methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate”. While there is limited specific information available on this compound, we can infer potential applications based on the general uses of pyrrolidine derivatives in scientific research. Below are six potential applications, each with a detailed section:

Diabetes and Metabolic Disorders

Pyrrolidine derivatives have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders such as hyperglycemia, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, and cardiovascular diseases .

Anticancer Activity

These compounds have shown promise as anticancer agents due to their ability to regulate various targets and demonstrate anti-proliferative activities with minimal side effects .

Autoimmune Diseases

Substituting non-stereochemical groups with stereochemical ones in pyrrolidine derivatives has been beneficial for activity against autoimmune diseases by acting as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) .

Pharmaceutical Effects

Pyrrolone and pyrrolidinone moieties, which are structurally related to pyrrolidine, induce significant pharmaceutical effects, leading researchers to synthesize various derivatives for therapeutic use .

Biological Activities

Pyrrolidine alkaloids have been found to possess a range of biological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Drug Discovery

The pyrrolidine ring is a versatile scaffold in drug discovery due to its target selectivity and has been incorporated into bioactive molecules including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

Propriétés

IUPAC Name |

methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQIPNJLDAXAT-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469830 | |

| Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

CAS RN |

852857-11-5, 99735-45-2 | |

| Record name | rel-Methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.